NOD1 antagonist-1
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Overview
Description
NOD1 antagonist-1 is a chemical compound that exhibits antagonistic activity towards the nucleotide-binding oligomerization domain 1 (NOD1) receptor. NOD1 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing specific pathogen-associated molecular patterns. This compound is used in scientific research to study the modulation of immune responses and the potential therapeutic applications in inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NOD1 antagonist-1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as crystallization, distillation, and chromatography to obtain the final product with high purity. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: NOD1 antagonist-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
NOD1 antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of NOD1 antagonists.
Biology: Investigates the role of NOD1 in immune responses and its interactions with other cellular components.
Medicine: Explores potential therapeutic applications in treating inflammatory and autoimmune diseases by modulating NOD1 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NOD1
Mechanism of Action
NOD1 antagonist-1 exerts its effects by binding to the NOD1 receptor and inhibiting its activation. This prevents the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other immune responses. The molecular targets involved include receptor-interacting serine/threonine kinase 2 (RIPK2) and nuclear factor kappa B (NF-κB), which play key roles in the signaling cascade .
Comparison with Similar Compounds
NOD1 antagonist-1 is compared with other similar compounds, such as:
NOD2 antagonists: Target the NOD2 receptor, which recognizes different pathogen-associated molecular patterns.
Dual NOD1/NOD2 antagonists: Exhibit activity towards both NOD1 and NOD2 receptors.
Selective NOD1 inhibitors: Specifically inhibit NOD1 without affecting NOD2
Uniqueness: this compound is unique in its selective antagonistic activity towards NOD1, with minimal cross-reactivity with NOD2. This selectivity makes it a valuable tool for studying the specific role of NOD1 in immune responses and for developing targeted therapies .
Properties
Molecular Formula |
C24H32N4O2S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-methylphenyl)sulfonyl-3-(4-methylpiperazin-1-yl)indol-2-amine |
InChI |
InChI=1S/C24H32N4O2S/c1-18-10-12-19(13-11-18)31(29,30)28-21-9-7-6-8-20(21)22(23(28)25-24(2,3)4)27-16-14-26(5)15-17-27/h6-13,25H,14-17H2,1-5H3 |
InChI Key |
RQMGORWRMSHIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2NC(C)(C)C)N4CCN(CC4)C |
Origin of Product |
United States |
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